10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide is a complex organic compound with a unique structure that includes oxygen, nitrogen, silicon, and iodine atoms. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce simpler, reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and compounds.
Wirkmechanismus
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide
Uniqueness
What sets 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 11,14-dioxo-N-(3-(dimethylethylsilyl)propyl)-N,N,3,3,7,7-hexamethyl-, diiodide apart from similar compounds is its specific molecular structure and the presence of unique functional groups.
Eigenschaften
CAS-Nummer |
95521-09-8 |
---|---|
Molekularformel |
C26H58I2N2O4Si2 |
Molekulargewicht |
772.7 g/mol |
IUPAC-Name |
3-[ethyl(dimethyl)silyl]propyl-[2-[4-[2-[3-[ethyl(dimethyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C26H58N2O4Si2.2HI/c1-11-33(7,8)23-13-17-27(3,4)19-21-31-25(29)15-16-26(30)32-22-20-28(5,6)18-14-24-34(9,10)12-2;;/h11-24H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UAALTNNTKVKKNY-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Si](C)(C)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(C)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.